

An In-depth Technical Guide to Phosphocholine Chloride Calcium Salt Tetrahydrate

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Compound of Interest

Compound Name: *Phosphocholine chloride calcium salt tetrahydrate*

Cat. No.: *B1147120*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **phosphocholine chloride calcium salt tetrahydrate**. The information is curated for researchers, scientists, and professionals in drug development who are interested in the applications and detailed characteristics of this compound.

Core Chemical Properties

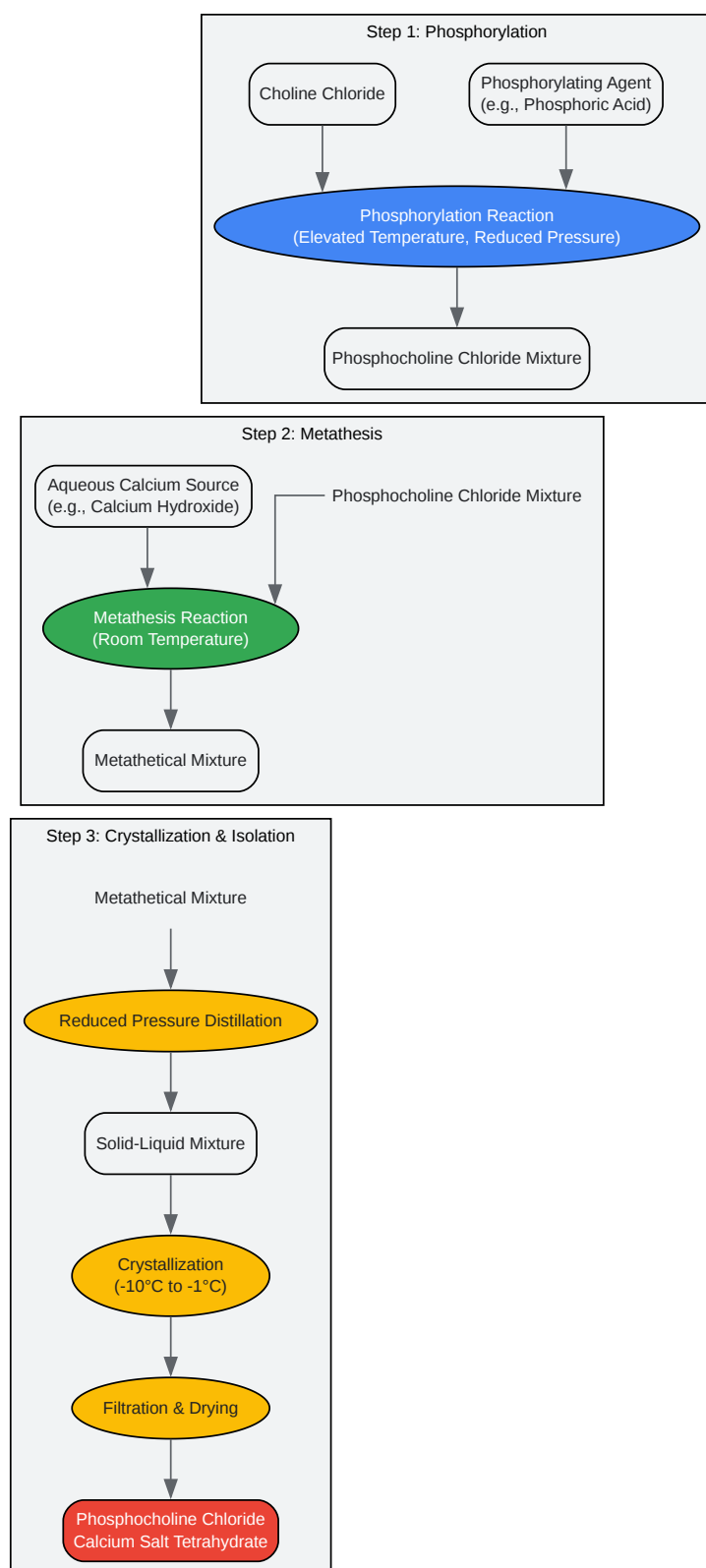
Phosphocholine chloride calcium salt tetrahydrate is a stable, solid form of phosphocholine, an important intermediate in the biosynthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes.^[1] Its properties make it a valuable reagent in various biochemical and pharmaceutical research applications.

Property	Value	Source
Chemical Formula	C ₅ H ₁₃ CaClNO ₄ P·4H ₂ O	[2][3]
Molecular Weight	329.72 g/mol	[2][3]
CAS Number	72556-74-2	[2][3]
Appearance	White to off-white powder or crystalline solid	[1][3]
Solubility	Soluble in water (100 mg/mL; 66 mg/mL)[2][4]. Insoluble in DMSO and Ethanol[4][5].	[2][4][5]
Melting Point	>360°C	
Storage Conditions	Store at -20°C	[2]
Purity	≥97% (anhydrous basis, HCl titration)	[2]

Synthesis of Phosphocholine Chloride Calcium Salt Tetrahydrate

The synthesis of **phosphocholine chloride calcium salt tetrahydrate** is typically achieved through a multi-step process involving phosphorylation of choline chloride, followed by a metathesis reaction with a calcium salt, and subsequent crystallization.

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of **phosphocholine chloride calcium salt tetrahydrate**.

Detailed Experimental Protocols

Protocol 1: Synthesis from Choline Chloride and Phosphoric Acid

This protocol is adapted from a patented method and provides a robust procedure for the synthesis of the target compound.

Step 1: Phosphorylation of Choline Chloride

- In a suitable reaction vessel equipped with a stirrer and under reduced pressure (-0.09 MPa), slowly add 140 g of phosphoric acid to 100 g of crude choline chloride (containing 70% choline chloride) at 25°C.
- After the addition is complete, raise the temperature to 70°C and perform vacuum distillation until no more water distills off.
- Increase the temperature to 120°C and maintain the pressure at -0.09 MPa for 6 hours.
- Terminate the reaction by adding 50 g of water to obtain the phosphocholine chloride mixture.

Step 2: Metathesis Reaction

- At 25°C, mix 100 g of the phosphocholine chloride mixture with 3000 g of a 15% (w/w) aqueous solution of calcium hydroxide.
- Stir the mixture for 40 minutes, or until the pH of the system reaches 8, to obtain the metathetical mixture.

Step 3: Crystallization and Isolation

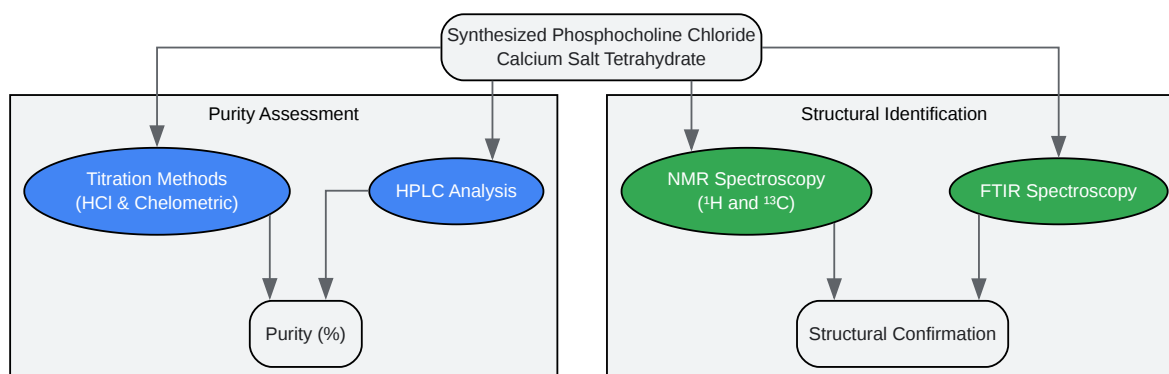
- Subject the metathetical mixture to vacuum distillation at 25°C and 35 Pa until a solid precipitate is formed, resulting in a solid-liquid mixture.
- Cool the solid-liquid mixture to a temperature between -10°C and -1°C and allow it to crystallize for at least 40 minutes.

- Filter the crystalline product and dry it at 100°C for 2 hours to yield **phosphocholine chloride calcium salt tetrahydrate**.
- The filtrate can be subjected to a second crystallization at the same low temperature to recover additional product.

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized **phosphocholine chloride calcium salt tetrahydrate** is crucial for its application in research and development. The following are standard analytical methods for its characterization.

Experimental Workflow: Quality Control Analysis



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Caption: Workflow for the quality control analysis of the synthesized product.

Detailed Analytical Protocols

Protocol 2: Purity Determination by Titration

- HCl Titration (for anhydrous basis): While specific details for this titration are not readily available in the provided search results, a general acid-base titration can be inferred. This would likely involve dissolving a known weight of the anhydrous compound in a suitable

solvent and titrating with a standardized solution of hydrochloric acid to a predetermined endpoint, possibly using a pH meter or a suitable indicator. The purity is then calculated based on the stoichiometry of the reaction.

- Chelometric Titration (for calcium content):
 - Dissolve a precisely weighed sample of the compound in deionized water.
 - Add a suitable buffer to maintain a constant pH (e.g., ammonia-ammonium chloride buffer).
 - Add a metallochromic indicator (e.g., Eriochrome Black T).
 - Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
 - The endpoint is observed as a distinct color change of the indicator.
 - The calcium content and subsequently the purity can be calculated from the volume of EDTA solution used.

Protocol 3: Purity and Identification by HPLC

A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) is suitable for the simultaneous analysis of choline and phosphocholine. [6]

- Column: A HILIC column appropriate for the separation of polar analytes.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate).
- Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.
- Standard Preparation: Prepare calibration standards of **phosphocholine chloride calcium salt tetrahydrate** in a suitable solvent.

- Sample Preparation: Dissolve the synthesized product in the mobile phase or a compatible solvent.
- Analysis: Inject the sample and standards into the HPLC system and quantify the phosphocholine peak against the calibration curve.

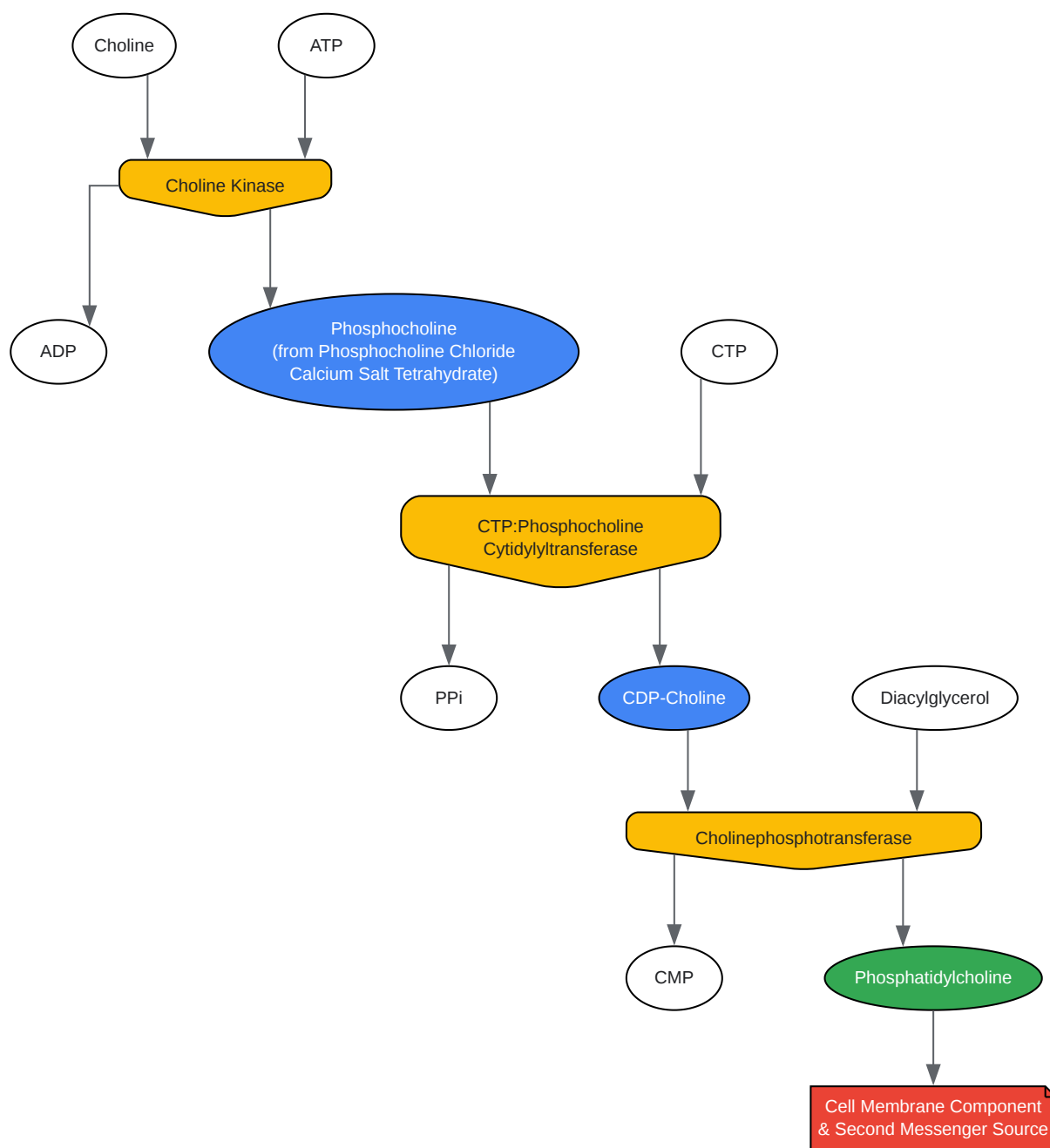
Protocol 4: Structural Characterization by Spectroscopy

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve the sample in D_2O . The resulting spectrum should show characteristic peaks for the trimethylammonium protons, and the two methylene groups of the choline backbone.
 - ^{13}C NMR: The ^{13}C NMR spectrum will show distinct signals for the carbons of the trimethylammonium group and the methylene carbons. Publicly available NMR spectra can be used as a reference.[\[7\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a KBr pellet of the sample or use an ATR accessory.
 - The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch of the water of hydration, C-H stretches of the methyl and methylene groups, the P=O stretch of the phosphate group, and C-N vibrations. Reference spectra are available in public databases.[\[7\]](#)

Role in Signaling Pathways: The Kennedy Pathway

Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic cell membranes, through the Kennedy pathway.[\[8\]](#)

Phosphocholine chloride calcium salt tetrahydrate serves as a stable source of phosphocholine for in vitro studies of this pathway.



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Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis.

The Kennedy pathway consists of three key enzymatic steps:

- **Phosphorylation of Choline:** Choline is phosphorylated by choline kinase to form phosphocholine, consuming one molecule of ATP.
- **Activation of Phosphocholine:** CTP:phosphocholine cytidyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form CDP-choline.
- **Synthesis of Phosphatidylcholine:** Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to produce phosphatidylcholine.

Phosphatidylcholine is not only a crucial structural component of cellular membranes but also a source of second messengers involved in various signaling cascades that regulate cell growth, proliferation, and apoptosis.

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